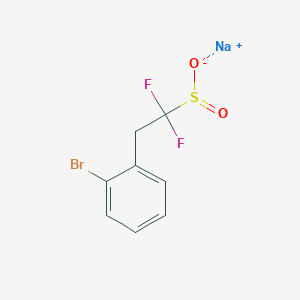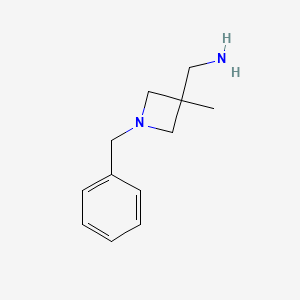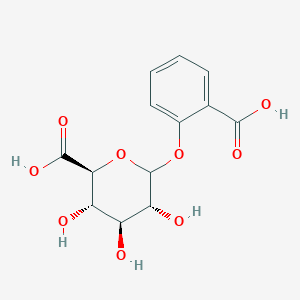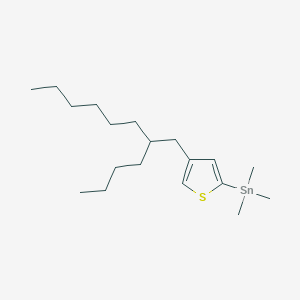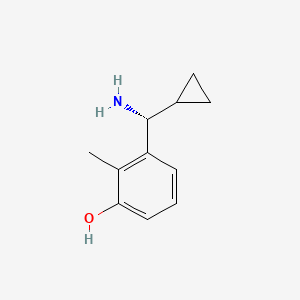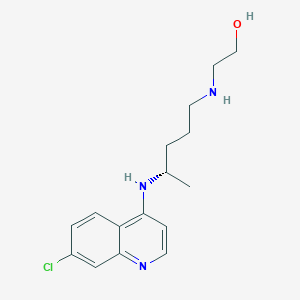
Cletoquine, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cletoquine is synthesized through the oxidative N-deethylation of hydroxychloroquine. This reaction is typically catalyzed by liver enzymes such as CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The reaction conditions involve the use of these enzymes in a controlled environment to ensure the efficient conversion of hydroxychloroquine to cletoquine.
Industrial Production Methods
Industrial production of cletoquine involves the large-scale synthesis of hydroxychloroquine followed by its enzymatic conversion to cletoquine. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
Cletoquine undergoes several types of chemical reactions, including:
Oxidation: Cletoquine can be further oxidized to form various metabolites.
Reduction: Reduction reactions can convert cletoquine back to hydroxychloroquine under specific conditions.
Substitution: Cletoquine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of cletoquine, as well as substituted derivatives that may have different pharmacological properties .
科学的研究の応用
Cletoquine has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of antimalarial drugs and their metabolites.
Biology: Investigated for its antiviral properties, particularly against the chikungunya virus.
Medicine: Explored for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.
Industry: Utilized in the development of new antimalarial and antiviral drugs
作用機序
Cletoquine exerts its effects by inhibiting the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, cletoquine has been shown to interfere with viral replication, making it effective against certain viruses .
類似化合物との比較
Similar Compounds
Hydroxychloroquine: The parent compound from which cletoquine is derived.
Chloroquine: Another antimalarial drug with a similar mechanism of action.
Desethylchloroquine: A related metabolite with similar pharmacological properties
Uniqueness
Cletoquine is unique due to its dual antimalarial and antiviral properties, making it a valuable compound in the treatment of both malaria and viral infections.
特性
CAS番号 |
137433-26-2 |
|---|---|
分子式 |
C16H22ClN3O |
分子量 |
307.82 g/mol |
IUPAC名 |
2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m0/s1 |
InChIキー |
XFICNUNWUREFDP-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
正規SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B12837239.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride](/img/structure/B12837248.png)




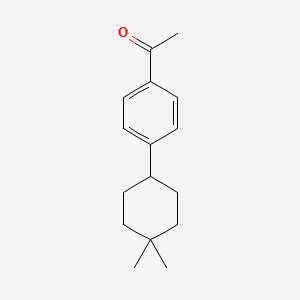
![3-Chlorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12837271.png)

